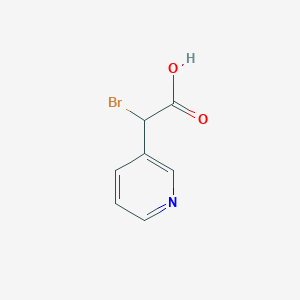

Bromo(pyridin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-bromo-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYGOWELTWTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Properties of Bromo(pyridin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural isomers of bromo(pyridin-3-yl)acetic acid, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the nuanced structural variations, physicochemical properties, synthetic methodologies, and applications of these versatile building blocks. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Pyridine-Based Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules. When functionalized with a carboxylic acid moiety and a bromine atom, the resulting bromo(pyridinyl)acetic acid framework offers a rich platform for chemical elaboration and optimization of pharmacokinetic and pharmacodynamic properties.[2][3]

The strategic placement of the bromine atom and the acetic acid group on the pyridine ring gives rise to a variety of structural isomers, each with distinct chemical reactivity and potential for biological activity. These isomers serve as valuable starting materials for the synthesis of more complex molecules through various cross-coupling and substitution reactions.[2] Understanding the unique characteristics of each isomer is paramount for their effective utilization in drug discovery programs.

Decoding the Isomers: Structure and Nomenclature

The parent structure, (pyridin-3-yl)acetic acid, consists of an acetic acid group attached to the 3-position of a pyridine ring. The introduction of a single bromine atom can occur either on the pyridine ring or on the α-carbon of the acetic acid side chain. This leads to several key structural isomers, each with a unique IUPAC name.[4][5][6]

Bromination on the Acetic Acid Side Chain

-

2-Bromo-2-(pyridin-3-yl)acetic acid: This isomer features the bromine atom on the carbon adjacent to the carboxylic acid (the α-carbon). This is a key isomer due to the reactivity of the α-bromo acid functionality.

Bromination on the Pyridine Ring

When the bromine atom is a substituent on the pyridine ring of 2-(pyridin-3-yl)acetic acid, four positional isomers are possible:

-

2-(2-Bromopyridin-3-yl)acetic acid

-

2-(4-Bromopyridin-3-yl)acetic acid

-

2-(5-Bromopyridin-3-yl)acetic acid [7]

-

2-(6-Bromopyridin-3-yl)acetic acid [8]

The following diagram illustrates the core structures of these key isomers.

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. PubChemLite - 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of α-Bromo-3-pyridylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Bromo-3-pyridylacetic Acid

α-Bromo-3-pyridylacetic acid, systematically named 2-bromo-2-(pyridin-3-yl)acetic acid, is a pivotal building block in medicinal chemistry and drug discovery. Its strategic importance lies in its bifunctional nature: the pyridine ring, a common motif in pharmaceuticals, offers a site for diverse chemical modifications, while the α-bromoacetic acid moiety serves as a versatile handle for introducing this pyridyl core into larger molecules. This reactive intermediate is crucial for the synthesis of a wide range of compounds, including novel enzyme inhibitors, receptor modulators, and other biologically active agents. This guide provides a comprehensive overview of a robust synthetic route to α-bromo-3-pyridylacetic acid and a detailed analysis of its characterization.

Synthesis of α-Bromo-3-pyridylacetic Acid: A Mechanistic Approach

The most effective and widely recognized method for the synthesis of α-bromo-3-pyridylacetic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This classic transformation facilitates the selective α-halogenation of a carboxylic acid possessing at least one α-hydrogen.[1][2][3][4][5]

The Hell-Volhard-Zelinsky Reaction: A Stepwise Mechanistic Insight

The HVZ reaction proceeds through a multi-step mechanism, initiated by the conversion of the carboxylic acid to an acyl bromide.[6] This is a critical activation step, as the enolization of the carboxylic acid itself is unfavorable.

-

Acyl Bromide Formation: Phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with 3-pyridylacetic acid to form the corresponding acyl bromide.[6]

-

Enolization: The resulting acyl bromide readily tautomerizes to its enol form. This enol is the key nucleophilic species in the subsequent bromination step.

-

α-Bromination: The enol attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo acyl bromide.

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the aqueous workup, to yield the desired α-bromo-3-pyridylacetic acid.[7]

The overall transformation can be visualized as follows:

Caption: The Hell-Volhard-Zelinsky reaction pathway for the synthesis of α-bromo-3-pyridylacetic acid.

Experimental Protocol: Synthesis of α-Bromo-3-pyridylacetic Acid

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.[8]

Materials and Reagents:

-

3-Pyridylacetic acid

-

Red phosphorus

-

Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for initial acyl halide formation)

-

Anhydrous solvent (e.g., carbon tetrachloride, CCl₄, or dibromomethane, CH₂Br₂)

-

Diethyl ether

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-pyridylacetic acid. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

Initial Activation (Optional): For a more controlled reaction, the carboxylic acid can be converted to the acyl chloride first by refluxing with thionyl chloride (SOCl₂) for 2 hours. Excess SOCl₂ is then removed by distillation.

-

Addition of Phosphorus and Bromine: To the starting material, add a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise to the stirred mixture. An exothermic reaction should be observed. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the complete addition of bromine, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the bromine color.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding water to hydrolyze the intermediate α-bromo acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate hydrogen bromide (HBr) gas.

-

Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer sequentially with water and a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude α-bromo-3-pyridylacetic acid can be further purified by recrystallization from an appropriate solvent system.[9]

-

Caption: A streamlined workflow for the synthesis and purification of α-bromo-3-pyridylacetic acid.

Characterization of α-Bromo-3-pyridylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized α-bromo-3-pyridylacetic acid. The following section outlines the expected analytical data.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. For α-bromo-3-pyridylacetic acid, the following proton signals are anticipated:

-

Pyridyl Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromoacetic acid substituent.

-

α-Proton: A singlet in the region of δ 5.0-6.0 ppm, corresponding to the single proton on the α-carbon. This proton is significantly deshielded due to the adjacent bromine atom and the carboxylic acid group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal may be exchangeable with D₂O.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected signals for α-bromo-3-pyridylacetic acid are:

-

Pyridyl Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm) corresponding to the carbons of the pyridine ring.

-

α-Carbon: A signal in the range of δ 40-60 ppm for the carbon atom bonded to the bromine.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbonyl carbon.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for α-bromo-3-pyridylacetic acid include:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a C-Br bond.

-

C=C and C=N Stretches: Aromatic ring stretches will appear in the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of α-bromo-3-pyridylacetic acid (216.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11] The loss of a bromine atom (-Br, M-79/81) is also a likely fragmentation pathway.

Conclusion

The synthesis of α-bromo-3-pyridylacetic acid via the Hell-Volhard-Zelinsky reaction is a reliable and well-established method for producing this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The comprehensive characterization using a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

-

Hell-Volhard-Zelinsky Reaction - NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Hell–Volhard–Zelinsky halogenation - Wikipedia. (2023, December 1). Retrieved January 15, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Retrieved January 15, 2026, from [Link]

-

Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

- US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents. (n.d.).

-

The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2024, May 14). Retrieved January 15, 2026, from [Link]

-

Hell–Volhard–Zelinsky halogenation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Hell–Volhard–Zelinsky halogenation - L.S.College, Muzaffarpur. (2019, June 29). Retrieved January 15, 2026, from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) - Human Metabolome Database. (n.d.). Retrieved January 15, 2026, from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. (2022, October 18). Retrieved January 15, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 15, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 15, 2026, from [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2022, November 25). Retrieved January 15, 2026, from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. (2022, October 25). Retrieved January 15, 2026, from [Link]

-

Fragmentation Pattern in Mass Spectra | PPTX - Slideshare. (2020, December 1). Retrieved January 15, 2026, from [Link]

-

3-Pyridylacetic acid hydrochloride - SIELC Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

-

Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB. (n.d.). Retrieved January 15, 2026, from [Link]

-

13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

3.2: Purification of Products - Chemistry LibreTexts. (2025, August 20). Retrieved January 15, 2026, from [Link]

-

X-Pulse | Spectra - Magnetic Resonance - Oxford Instruments. (n.d.). Retrieved January 15, 2026, from [Link]

-

Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(III) complex. (n.d.). Retrieved January 15, 2026, from [Link]

- US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google Patents. (n.d.).

-

Thermophysical Properties of 5-Bromo-3-nitro-2(1H)-pyridinone - Chemcasts. (n.d.). Retrieved January 15, 2026, from [Link]

-

The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Chemical Properties of Acetic acid, bromo- (CAS 79-08-3) - Cheméo. (n.d.). Retrieved January 15, 2026, from [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. (2014, January 26). Retrieved January 15, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid - PubMed. (2007, March). Retrieved January 15, 2026, from [Link]

-

Bromo-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

The Bromine on the Pyridine Ring: A Comprehensive Technical Guide to its Chemical Reactivity

Introduction: The Dichotomous Nature of Bromopyridines

For the researcher, synthetic chemist, and drug development professional, bromopyridines represent a class of compounds of immense synthetic utility and intriguing electronic complexity. The strategic placement of a bromine atom on the inherently electron-deficient pyridine ring creates a fascinating interplay of electronic effects that dictate its reactivity. This guide provides an in-depth exploration of the chemical behavior of bromopyridines, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their transformations. Understanding this reactivity is paramount for the rational design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials where the pyridine motif is a cornerstone.

The pyridine ring's electron-deficient character, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack compared to benzene. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine substituent adds another layer of complexity. Bromine exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M) through its lone pairs. The balance of these opposing effects, in concert with the position of the bromine atom, governs the regioselectivity and rate of a wide array of chemical transformations.

Electrophilic Aromatic Substitution: A Challenging but Tractable Transformation

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently difficult process due to the aforementioned electron deficiency. The nitrogen atom not only deactivates the ring but can also be protonated or coordinate to the electrophile's Lewis acid catalyst, further increasing the deactivation. However, under forcing conditions, bromination of pyridine is possible, typically yielding 3-bromopyridine as the major product, sometimes accompanied by 3,5-dibromopyridine.

The regiochemical outcome of EAS on a pre-existing bromopyridine is a delicate interplay between the deactivating effect of the ring nitrogen and the directing effects of the bromine atom.

-

2-Bromopyridine: The strong deactivation by the nitrogen at the C2, C4, and C6 positions makes electrophilic substitution challenging.

-

3-Bromopyridine: This isomer is the most reactive towards electrophilic substitution. The nitrogen deactivates the C2, C4, and C6 positions. The bromine at C3 directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine). However, attack at the C2 position is disfavored due to its proximity to the ring nitrogen. Consequently, electrophilic substitution on 3-bromopyridine preferentially occurs at the C5 position. For instance, the nitration of 3-bromopyridine yields 3-bromo-5-nitropyridine as the primary product.

-

4-Bromopyridine: Similar to the 2-isomer, the 4-position is strongly deactivated.

The key to predicting the outcome of these reactions lies in assessing the stability of the intermediate sigma complex (arenium ion). The most favored substitution position is the one that best stabilizes the positive charge of this intermediate.

Visualizing Electronic Effects in Bromopyridine

Caption: Generalized mechanism for SNAAr on 2-bromopyridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The true synthetic power of bromopyridines is unlocked in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond in bromopyridines serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide. Bromopyridines are excellent substrates for this transformation.

A typical Suzuki-Miyaura coupling protocol involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent. The choice of ligand is often crucial for achieving high yields and preventing catalyst deactivation, especially with the coordinating pyridine nitrogen.

| Component | Function | Common Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences reactivity | PPh₃, dppf, SPhos, XPhos |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF, Water |

Table 1: Key Components of a Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl or heteroaryl halide, including bromopyridines. This methodology has become indispensable in medicinal chemistry for the synthesis of aminopyridine derivatives, which are prevalent in many drug candidates.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand, and a base. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high efficiency and can be tailored to the specific substrates being coupled. For volatile amines, carrying out the reaction in a sealed tube can be an effective strategy to prevent their evaporation and drive the reaction to completion.

Experimental Protocol: A Representative Buchwald-Hartwig Amination of 2-Bromopyridine

The following is a representative, non-optimized protocol based on literature procedures.

Materials:

-

2-Bromopyridine

-

Amine (e.g., aniline, morpholine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and 1,3-bis(diphenylphosphino)propane (0.04 equiv).

-

Add anhydrous toluene to the flask.

-

Seal the flask or tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.

Radical Reactions of Bromopyridines

While less common than ionic or transition-metal-catalyzed reactions, bromopyridines can also participate in radical reactions. These reactions are typically initiated by heat, light (photochemical reactions), or a radical initiator. A common radical reaction involving bromoalkanes is free-radical substitution, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of bromopyridines, photostimulated reactions with certain nucleophiles have been reported. Additionally, the reaction of pyridine radical cations with various reagents has been studied, providing insights into their fundamental reactivity.

Conclusion: A Versatile Building Block

The bromine atom on a pyridine ring is far from a passive substituent. It is a versatile functional group that unlocks a diverse array of chemical transformations. From the challenging yet achievable electrophilic substitutions to the more facile nucleophilic aromatic substitutions and the immensely powerful transition-metal-catalyzed cross-coupling reactions, bromopyridines are indispensable building blocks in modern chemical synthesis. A thorough understanding of the electronic factors that govern their reactivity is essential for any scientist or researcher aiming to harness their full synthetic potential in the development of novel molecules with applications in medicine, agriculture, and materials science.

References

-

Organic Syntheses Procedure for 2-bromopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

2-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

-

Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

-

Krasovskiy, A., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(19), 3521. Retrieved from [Link]

-

Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

-

Preparation of 2-bromopyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Bromination of Pyrrole and Pyridine. (2024). YouTube. Retrieved from [Link]

-

Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

-

A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace. Retrieved from [Link]

-

Krasovskiy, A., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(19), 3521. Retrieved from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridines. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3321. Retrieved from [Link]

-

2-Bromopyridine. (n.d.). LookChem. Retrieved from [Link]

- Abramovitch, R. A., Helmer, F., & Liveris, M. (1969). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -

The Strategic Application of Bromo(pyridin-3-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

Bromo(pyridin-3-yl)acetic acid is a deceptively simple yet powerful bifunctional building block poised for significant applications across the landscape of modern drug discovery. Its unique architecture, combining a nucleophilic pyridine core, an electrophilic alpha-bromo center, and a versatile carboxylic acid handle, offers medicinal chemists a strategic tool for scaffold elaboration, covalent targeting, and the construction of complex therapeutic modalities. This guide provides an in-depth examination of the synthesis, reactivity, and potential applications of this compound, presenting it as a key intermediate for developing next-generation therapeutics. We will explore its role in fragment-based screening, the design of targeted covalent inhibitors (TCIs), and its utility as a foundational element for Proteolysis-Targeting Chimeras (PROTACs), supported by detailed, field-proven experimental protocols and mechanistic insights.

Introduction: The Pyridine Scaffold and the Strategic Value of Bifunctionality

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for molecular elaboration.[1][2] Pyridylacetic acid derivatives, in particular, are recognized as crucial subunits and synthetic intermediates for a wide range of drug candidates.[1][3][4]

The introduction of an alpha-bromo substituent to the pyridin-3-ylacetic acid core transforms a standard building block into a strategic asset. This single modification introduces a reactive electrophilic center, enabling a host of applications beyond simple amide couplings or salt formation. The resulting molecule, this compound, possesses two key reactive sites with orthogonal chemical reactivity, allowing for sequential, controlled modifications essential for complex drug design. This guide will illuminate the tactical advantages this bifunctionality provides in several cutting-edge areas of medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound is not commonly detailed as a one-pot reaction in literature but can be reliably achieved through a logical, two-step sequence starting from readily available precursors. The most established route involves the preparation of the parent 3-pyridylacetic acid, followed by a classic alpha-bromination.

Synthesis of the Precursor: 3-Pyridylacetic Acid

One of the most robust methods for synthesizing 3-pyridylacetic acid is via the Willgerodt-Kindler reaction, starting from 3-acetylpyridine.[5][6] This reaction facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent oxidation.

Workflow for 3-Pyridylacetic Acid Synthesis:

Caption: Willgerodt-Kindler synthesis of 3-pyridylacetic acid.

Alpha-Bromination via Hell-Volhard-Zelinsky Reaction

With the precursor in hand, the introduction of the alpha-bromo group is classically achieved using the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9] This reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the alpha-position.[6]

Experimental Protocol: Synthesis of this compound

-

Step 1: Acyl Bromide Formation. To a flask containing 3-pyridylacetic acid (1.0 eq), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq). The mixture is gently heated.

-

Step 2: Bromination. Elemental bromine (Br₂, 1.1 eq) is added dropwise to the reaction mixture. The reaction is maintained at an elevated temperature (typically 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed. The reaction must be performed in a well-ventilated fume hood due to the evolution of HBr gas.

-

Step 3: Workup. After cooling, the reaction is carefully quenched by the slow addition of water. This hydrolyzes the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.

-

Step 4: Purification. The product can be extracted with a suitable organic solvent and purified by recrystallization or column chromatography to yield this compound.[10]

Self-Validation: The success of the reaction is confirmed by the mass shift corresponding to the addition of one bromine atom and the loss of one hydrogen atom (+78.9 Da). ¹H NMR spectroscopy will show the disappearance of the α-methylene singlet and the appearance of a new α-methine proton shifted downfield.

Application Area 1: Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight molecules (fragments) that typically bind to a biological target with low affinity.[11] this compound is an ideal candidate for inclusion in a fragment library.

Physicochemical Properties for FBDD:

| Property | Value | "Rule of Three" Compliance |

| Molecular Weight | 216.03 g/mol [10] | Yes (< 300 Da) |

| cLogP (predicted) | ~1.0-1.5 | Yes (≤ 3) |

| H-Bond Donors | 1 (from COOH) | Yes (≤ 3) |

| H-Bond Acceptors | 3 (N from pyridine, 2 O from COOH) | Yes (≤ 3) |

| Rotatable Bonds | 2 | Yes (≤ 3) |

The compound perfectly adheres to the "Rule of Three," a set of guidelines used to define a high-quality fragment.[12]

Strategic Value of the Bromo Substituent in FBDD

The bromine atom serves a dual purpose in FBDD. Firstly, it acts as a "heavy atom" that provides a strong anomalous signal in X-ray crystallography, which is invaluable for unambiguously determining the position and orientation of the bound fragment in the protein's active site.[13] Secondly, the C-Br bond provides a well-defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by targeting nearby pockets within the active site.

FBDD Workflow Using this compound:

Caption: Fragment-to-Lead workflow highlighting structure-guided design.

Application Area 2: Targeted Covalent Inhibitors (TCIs)

The development of TCIs has seen a resurgence, leading to highly effective drugs that form a permanent bond with their target protein.[14] This approach is particularly effective for targeting kinases, where a covalent bond with a non-catalytic cysteine residue near the ATP-binding site can lead to high potency and prolonged duration of action.[15]

This compound is an excellent starting point for designing TCIs. The α-bromoacetyl moiety is a well-known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, via an SN2 reaction.[16]

Mechanism of Covalent Inhibition

The pyridine and carboxylic acid portions of the molecule serve as the "recognition" element, responsible for the initial, reversible binding to the target protein's active site. This initial binding event positions the electrophilic α-carbon in close proximity to a nucleophilic residue (e.g., the thiol of cysteine), facilitating the irreversible covalent bond formation.

Mechanism of Covalent Targeting:

Caption: Covalent inhibitor mechanism of action.

This strategy allows for the development of highly selective inhibitors. Even if the initial non-covalent binding is weak, the proximity-driven covalent reaction can "lock in" the inhibitor, leading to potent and durable target inactivation.[17]

Application Area 3: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, they induce its complete degradation by hijacking the cell's ubiquitin-proteasome system.[18][19] A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13]

This compound is a valuable synthetic intermediate for constructing the linker and attaching it to the E3 ligase ligand. The carboxylic acid can be readily converted to an amide, forming a stable connection, while the bromo group can be displaced by a nucleophile present on the E3 ligase ligand or a component of the linker itself.

Role in PROTAC Synthesis

The dual reactivity of this compound allows for its strategic incorporation during PROTAC synthesis. For example, the carboxylic acid can be coupled to one end of a polyethylene glycol (PEG) linker. The terminal bromine atom of the resulting structure can then be used to alkylate a nucleophilic site on an E3 ligase ligand, such as the amine on a pomalidomide derivative, to complete the PROTAC assembly.

PROTAC Synthesis Logic:

Caption: Synthetic strategy for incorporating the scaffold into a PROTAC.

This modular approach allows for the rapid synthesis of PROTAC libraries where the nature of the warhead, linker length, and E3 ligase ligand can be systematically varied to optimize degradation efficiency.[20]

Conclusion and Future Outlook

This compound transcends its classification as a simple chemical intermediate. Its carefully balanced and orthogonal reactivity makes it a highly strategic building block for addressing modern challenges in medicinal chemistry. From providing crucial phasing information in fragment screening to acting as a covalent warhead and serving as a linchpin in PROTAC synthesis, its potential applications are diverse and significant. As drug discovery moves towards more complex and targeted therapeutic modalities, the intelligent design and application of such versatile chemical tools will be paramount. Researchers and drug development professionals are encouraged to view this compound not just as a reagent, but as a gateway to novel chemical space and innovative therapeutic design.

References

-

PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

PubChemLite. 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

Al-Ostoot, F. H., et al. (2021). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 26(15), 4475. [Link]

- Google Patents. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

Maguire, M. P., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

-

NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

-

ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link]

-

MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

-

PubMed. Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. [Link]

-

Finetech Industry Limited. alpha-Bromo-3-pyridineaceticacid. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

PrepChem.com. Preparation of 2-bromopyridine. [Link]

-

Hughes, S. J., et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(7), 1168–1185. [Link]

-

NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

- Google Patents.

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

-

PrepChem.com. Preparation of bromoacetic acid. [Link]

-

NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

NIH. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

The Francis Crick Institute. Fragment-based covalent ligand screening enables rapid discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP. [Link]

-

ResearchGate. Anticancer and kinase inhibitors, benzopyrone derivatives. [Link]

-

PMC - PubMed Central. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]

-

PMC - PubMed Central. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. [Link]

-

YouTube. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. byjus.com [byjus.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. alpha-Bromo-3-pyridineaceticacid | CAS: 1205556-96-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Bromo(pyridin-3-yl)acetic Acid: A Strategic Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[3][5] This approach offers distinct advantages, particularly for challenging targets like protein-protein interactions, where HTS often falls short.[2][3]

This guide focuses on a particularly strategic fragment, Bromo(pyridin-3-yl)acetic acid. We will explore its chemical attributes, the rationale for its inclusion in a fragment library, and the experimental workflows for its screening and elaboration into a lead compound.

The Strategic Value of this compound

The efficacy of a fragment lies in its structural simplicity and its potential for forming key interactions with a protein target. This compound is an exemplary fragment due to the unique combination of its three core components: the pyridine ring, the carboxylic acid, and the bromine atom.

-

The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring is a common motif in FDA-approved drugs.[6][7][8] Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking or hydrophobic interactions. The 3-yl substitution pattern provides a key vector for chemical elaboration, allowing for the "growth" of the fragment into unexplored regions of the binding pocket.

-

The Carboxylic Acid: The acetic acid moiety provides a strong interaction point, capable of forming potent salt bridges or hydrogen bonds with basic residues like lysine or arginine in a protein's active site. This functional group often serves as a critical anchor for the fragment, ensuring a defined binding mode.

-

The Bromine Atom: The inclusion of a halogen, specifically bromine, is a deliberate strategy in fragment design. Bromine is a weak hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand recognition. Furthermore, the presence of the bromine atom is particularly advantageous for X-ray crystallography-based screening. Its high electron density and anomalous scattering properties make it readily identifiable in electron density maps, even in cases of weak binding and partial occupancy, thus simplifying hit validation.[9]

Physicochemical Properties of this compound Analogs

For the purpose of this guide, we will consider the properties of closely related isomers as representative of the general characteristics of this fragment class.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | PubChem |

| Molecular Weight | 216.03 g/mol | PubChem[10] |

| XLogP3-AA (Predicted) | 1.0 | PubChemLite[11] |

| Hydrogen Bond Donors | 1 | PubChem[10] |

| Hydrogen Bond Acceptors | 3 | PubChem[10] |

These properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), making it an ideal candidate for fragment screening campaigns.

The FBDD Workflow: From Fragment to Lead

The journey from a weakly binding fragment to a potent lead compound is a structured process, heavily reliant on biophysical techniques and structural biology.

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Part 1: Fragment Screening and Hit Identification

The initial step involves screening a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[12][13]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity and high throughput.[12][14] It measures changes in the refractive index at a surface where the target protein is immobilized, allowing for real-time detection of fragment binding.

Experimental Protocol: SPR Screening

-

Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 10,000-15,000 Response Units (RU).

-

Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment into the running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 1 µM to 1 mM). The final DMSO concentration should be kept constant and low (<5%).

-

Screening: Inject the fragment solutions over the immobilized target surface and a reference flow cell (without protein). A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

-

Data Analysis: Subtract the reference channel data from the target channel data. A concentration-dependent increase in the SPR signal indicates binding. Fit the steady-state responses to a 1:1 binding model to estimate the dissociation constant (KD).

Hit Confirmation: Orthogonal Methods

To eliminate false positives, hits from the primary screen should be confirmed using an orthogonal, solution-based method. Differential Scanning Fluorimetry (DSF) is a common choice.

Experimental Protocol: DSF Hit Confirmation

-

Reagent Preparation: Prepare a solution of the target protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.

-

Fragment Addition: Add this compound to the protein-dye mixture to a final concentration of, for example, 200 µM. Include a no-fragment control.

-

Thermal Denaturation: Subject the samples to a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/minute) in a real-time PCR instrument.

-

Data Analysis: Monitor the fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm in the presence of the fragment confirms binding and stabilization of the protein.

Part 2: Structural Characterization

Once a fragment hit is validated, determining its binding mode is crucial for the subsequent optimization phase. X-ray crystallography is the gold standard for this purpose.[12]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Obtain crystals of the target protein in a suitable crystallization condition.

-

Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (e.g., 1-24 hours).

-

Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom allows for the collection of anomalous diffraction data to precisely locate the fragment.[9]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. The resulting electron density map will reveal the binding pose of the fragment, including its interactions with nearby amino acid residues.

Part 3: Hit-to-Lead Optimization

With structural information in hand, the weakly binding fragment can be optimized into a potent lead compound. The most common strategy is "fragment growing."[5][15]

Structure-Guided Fragment Growing

The crystal structure of the protein-fragment complex will reveal unoccupied pockets adjacent to the bound fragment. The goal of fragment growing is to synthesize analogs of this compound that extend into these pockets to form additional favorable interactions.

Caption: The process of structure-guided fragment growing.

Synthetic Elaboration Strategy

The 3-position of the pyridine ring is a prime vector for modification. For instance, if the crystal structure reveals a nearby hydrophobic pocket, one could synthesize analogs by introducing hydrophobic groups at this position via Suzuki or Stille coupling reactions, leveraging the reactivity of the aryl bromide.

Example Synthetic Step: Suzuki Coupling

-

Reactants: Combine this compound ester, a suitable boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture (e.g., toluene/water).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to yield the desired coupled product.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid to yield the final analog for biological testing.

This iterative cycle of design, synthesis, and testing, guided by structural and biophysical data, is the engine of FBDD, enabling the transformation of a simple fragment into a highly potent and selective lead compound.[16]

Conclusion

This compound represents a high-quality, strategically designed fragment for drug discovery campaigns. Its constituent parts—the versatile pyridine ring, the anchoring carboxylic acid, and the crystallographically advantageous bromine atom—provide a powerful starting point for FBDD. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural biology, and rational, structure-guided chemistry, researchers can leverage this fragment to efficiently develop novel lead compounds against a wide array of challenging biological targets.

References

-

Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

-

Fragment Screening. Drug Discovery - Sygnature Discovery. [Link]

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

-

Fragment-based drug discovery: A graphical review. PubMed. [Link]

-

Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

-

Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

-

Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

-

Fragment-to-Lead. Creative Biostructure. [Link]

-

Optimization of Fragment Hits. CD ComputaBio. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Lead compounds generation by fragment growing strategy. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

2-(6-Bromopyridin-3-yl)acetic acid. PubChem. [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. [Link]

-

2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. [Link]

-

[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. PubChem. [Link]

-

Preparation of bromoacetic acid. PrepChem.com. [Link]

-

Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. [Link]

-

Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications. [Link]

-

3-Bromopyridine. Wikipedia. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. biosciencehorizons.com [biosciencehorizons.com]

- 3. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. investigadores.unison.mx [investigadores.unison.mx]

- 9. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of Bromo(pyridin-3-yl)acetic Acid: A Technical Guide for Researchers

Introduction: The Significance of Bromo(pyridin-3-yl)acetic Acid in Medicinal Chemistry

This compound, and its derivatives, represent a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The pyridine moiety is a common feature in many biologically active molecules, imparting properties such as hydrogen bonding capability and metabolic stability. The alpha-bromo-substituted carboxylic acid functionality, on the other hand, is a versatile synthetic handle, allowing for further molecular elaboration, and can also play a direct role in the compound's mechanism of action, for instance, by acting as an alkylating agent.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the specific isomer, 2-bromo-2-(pyridin-3-yl)acetic acid . As experimental spectra for this exact compound are not widely available in the public domain, this document will serve as a practical framework for researchers on how to acquire and, crucially, how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations will be grounded in the analysis of the parent compound, pyridin-3-ylacetic acid, and the well-understood effects of alpha-bromination on carboxylic acids.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-bromo-2-(pyridin-3-yl)acetic acid is foundational to understanding its spectroscopic signature. The key structural components are:

-

A pyridine-3-yl group : An aromatic heterocycle with distinct electronic properties.

-

A chiral alpha-carbon : Substituted with a bromine atom, a hydrogen atom, the pyridine ring, and a carboxylic acid group.

-

A carboxylic acid group : With its characteristic hydroxyl and carbonyl functionalities.

Caption: Molecular structure of 2-bromo-2-(pyridin-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-bromo-2-(pyridin-3-yl)acetic acid, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

¹H NMR Spectral Interpretation: A Predictive Analysis

The ¹H NMR spectrum of the parent compound, pyridin-3-ylacetic acid, shows characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid side chain.[1][2] Bromination at the alpha-position will induce a significant downfield shift for the alpha-proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale for Prediction |

| H-2 (Py) | ~8.6 | d | ~2.0 | Located ortho to the nitrogen, resulting in a downfield shift. |

| H-6 (Py) | ~8.5 | dd | ~4.8, 1.5 | Ortho to the nitrogen and coupled to H-5 and H-4. |

| H-4 (Py) | ~7.8 | ddd | ~8.0, 2.0, 0.5 | Meta to the nitrogen and coupled to H-2, H-5, and H-6. |

| H-5 (Py) | ~7.4 | dd | ~8.0, 4.8 | Coupled to H-4 and H-6. |

| α-H | ~5.5-6.0 | s | - | The electronegative bromine atom strongly deshields this proton, causing a significant downfield shift from the typical ~3.7 ppm of the parent methylene group. |

| COOH | ~11-13 | br s | - | The acidic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectral Interpretation: A Predictive Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

| Carbon | Expected Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~170-175 | The carbonyl carbon of the carboxylic acid is in a typical range. |

| C-2 (Py) | ~150 | Deshielded due to proximity to the electronegative nitrogen. |

| C-6 (Py) | ~148 | Also deshielded by the adjacent nitrogen. |

| C-4 (Py) | ~138 | Aromatic carbon with a typical chemical shift. |

| C-3 (Py) | ~135 | The carbon atom attached to the side chain. |

| C-5 (Py) | ~123 | Shielded relative to the other pyridine carbons. |

| Cα | ~40-50 | The alpha-carbon is significantly shifted downfield due to the direct attachment of the electronegative bromine atom. This is a key diagnostic signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation and Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be taken prior to the sample measurement.

IR Spectral Interpretation: Key Vibrational Modes

The IR spectrum of 2-bromo-2-(pyridin-3-yl)acetic acid will be dominated by the vibrations of the carboxylic acid and the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Comments |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| C-H (Aromatic) | 3100-3000 | Stretching | Signals corresponding to the C-H bonds of the pyridine ring. |

| C=O (Carboxylic Acid) | ~1700-1725 | Stretching | A strong, sharp absorption characteristic of the carbonyl group. The presence of the alpha-bromo substituent may slightly increase this frequency. |

| C=C, C=N (Aromatic) | 1600-1450 | Ring Stretching | Multiple bands indicating the aromatic nature of the pyridine ring. |

| C-O (Carboxylic Acid) | 1300-1200 | Stretching | Associated with the C-O single bond of the carboxylic acid. |

| O-H (Carboxylic Acid) | ~920 (broad) | Out-of-plane bend | Another characteristic broad band for carboxylic acid dimers. |

| C-Br | 700-500 | Stretching | A weaker absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Sample Preparation and Acquisition

Step-by-Step Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. It can be run in either positive or negative ion mode.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

MS Spectral Interpretation: Expected Molecular Ions and Fragmentation

The mass spectrum will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed as a pair of peaks at m/z 215.9 and 217.9. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 213.9 and 215.9.

-

Key Fragmentations: The fragmentation pattern will help to confirm the structure.

Caption: A plausible ESI-MS fragmentation pathway for 2-bromo-2-(pyridin-3-yl)acetic acid.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of 2-bromo-2-(pyridin-3-yl)acetic acid relies on the synergistic use of NMR, IR, and MS. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. This guide provides researchers and drug development professionals with a robust framework for the acquisition and interpretation of the necessary spectroscopic data, enabling the unambiguous confirmation of the structure and purity of this important chemical entity.

References

-

PubChem. 3-Pyridineacetic acid. National Center for Biotechnology Information. [Link][1]

-

Human Metabolome Database. Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). [Link][2]

Sources

The Ascendant Scaffold: A Technical Guide to Bromo(pyridin-3-yl)acetic Acid Derivatives in Modern Drug Discovery

Abstract

The pyridine ring, a quintessential pharmacophore, continues to be a focal point in the design of novel therapeutics. When functionalized as bromo(pyridin-3-yl)acetic acid, it presents a versatile and highly reactive scaffold for the synthesis of a diverse array of derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of amides and esters derived from this core. We will delve into the causal reasoning behind synthetic strategies and analytical validation, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document aims to serve as a practical and authoritative resource for harnessing the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Value of the this compound Core

The strategic importance of the this compound scaffold in medicinal chemistry is rooted in the synergistic interplay of its constituent parts. The pyridine ring is a bioisostere of benzene, frequently enhancing solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the nitrogen atom. Its presence is a hallmark of numerous FDA-approved drugs.[1] The acetic acid moiety offers a readily modifiable handle for the introduction of diverse functional groups through esterification or amidation, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The bromine atom at the 3-position of the pyridine ring is not merely a placeholder. Its electronegativity and size can influence the electronic properties of the pyridine ring, potentially enhancing binding affinities with biological targets. Furthermore, it serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, opening avenues for the creation of more complex molecular architectures.

This guide will focus on the derivatization of the carboxylic acid group, a fundamental and highly effective strategy for generating libraries of novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases.

Synthetic Pathways: From Core to Candidate

The conversion of this compound into its amide and ester derivatives is a cornerstone of library synthesis. The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.

Amide Synthesis: Forging the N-Acyl Bond

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group. Direct reaction is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2]

Conceptual Workflow for Amide Synthesis:

Caption: Carbodiimide-mediated amide synthesis workflow.

Experimental Protocol: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol provides a robust and widely applicable method for the synthesis of a diverse range of amide derivatives.

-

Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: To the stirred solution, add a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an auxiliary coupling agent like hydroxybenzotriazole (HOBt) (1.2 equivalents). The use of HOBt helps to suppress racemization and improve reaction efficiency.[2]

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents) to neutralize the acid.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated by obtaining the expected molecular weight via mass spectrometry and confirming the structure through ¹H and ¹³C NMR spectroscopy. The presence of the amide proton signal in the ¹H NMR and the characteristic amide carbonyl peak in the ¹³C NMR are key indicators of successful product formation.

Ester Synthesis: The Fischer-Speier Approach and Beyond

Esterification of this compound can be achieved through several methods, with the choice depending on the nature of the alcohol and the desired scale of the reaction.

Conceptual Workflow for Fischer Esterification:

Caption: Acid-catalyzed Fischer esterification pathway.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Neutralization and Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the ester product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography if necessary.